molecular formula C10H11NO4 B1518960 2-[3-(Methylcarbamoyl)phenoxy]acetic acid CAS No. 1018600-26-4

2-[3-(Methylcarbamoyl)phenoxy]acetic acid

Cat. No. B1518960
CAS RN: 1018600-26-4
M. Wt: 209.2 g/mol
InChI Key: YFTJWNUKKBKKNE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-[3-(Methylcarbamoyl)phenoxy]acetic acid consists of a methylcarbamoyl group attached to a phenyl ring, which is further connected to an acetic acid moiety via an ether linkage .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results. It is known to be a powder .

Scientific Research Applications

Fluorescence Chemosensors

One study presented a new fluorescence turn-on chemosensor for the selective and sensitive detection and bioimaging of Al(3+) in living cells. This chemosensor, based on ion-induced aggregation and leveraging the aggregation-induced-emission (AIE) effect, demonstrated high selectivity towards Al(3+) over other metal ions, offering potential for studying Al(3+) in complex biosystems (Gui et al., 2015).

Environmental Degradation and Herbicide Resistance

Research on the degradation of phenoxyalkanoic acid herbicides in soil highlighted the enantioselective degradation and enantiomerization of chiral 2-phenoxypropionic acid herbicides. This study provides insights into the environmental fate and behavior of these herbicides (Müller & Buser, 1997).

Catalytic Oxidation

Fe3O4 magnetic nanoparticles (MNPs) were synthesized and used as catalysts for the removal of phenolic and aniline compounds from aqueous solutions. This study demonstrated the potential of MNPs in treating contaminated water, offering a reusable and efficient catalyst for environmental remediation (Zhang et al., 2009).

Adsorption Processes

The adsorption of 2,4-dichlorophenoxy-acetic acid (2,4-D) from aqueous solutions onto granular activated carbon was studied, providing valuable information on the adsorption mechanisms, kinetics, and thermodynamics. This research is relevant for designing treatment systems for the removal of herbicides from water (Aksu & Kabasakal, 2004).

Allelopathy and Phenolic Compounds

A review on phenolics and plant allelopathy discussed the diverse structures and modes of action of phenolic allelochemicals in ecosystems. This research highlights the role of phenolic compounds in agriculture and forestry, with potential applications in developing herbicides or pesticides (Li et al., 2010).

Safety and Hazards

The safety data sheet for 2-[3-(Methylcarbamoyl)phenoxy]acetic acid indicates that it may be harmful if swallowed .

properties

IUPAC Name

2-[3-(methylcarbamoyl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-11-10(14)7-3-2-4-8(5-7)15-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTJWNUKKBKKNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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